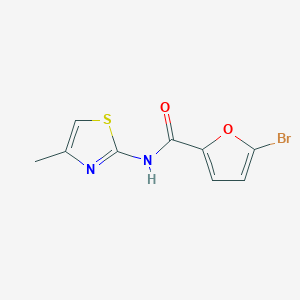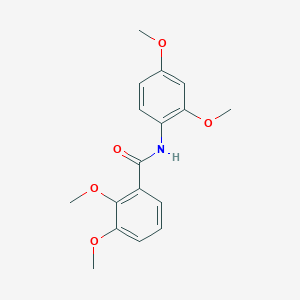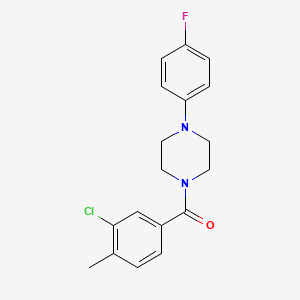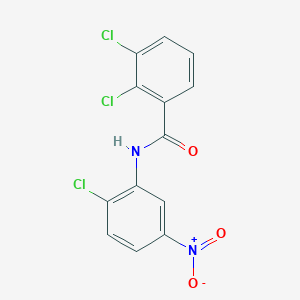![molecular formula C16H15N3O3S B5708801 N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5708801.png)
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide, also known as PBOX-15, is a compound that has recently gained attention in the scientific community due to its potential applications in cancer treatment. PBOX-15 is a small molecule that has been synthesized using various methods and has been shown to exhibit promising anti-cancer properties.
Mechanism of Action
The exact mechanism of action of N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide is not fully understood. However, it has been suggested that this compound inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of topoisomerase II leads to DNA damage and cell death. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells and is involved in tumor growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. However, it has been reported to cause mild gastrointestinal toxicity in animal studies. This compound has also been shown to cross the blood-brain barrier, which suggests its potential use in the treatment of brain tumors.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide in lab experiments is its high purity and yield. This allows for accurate and reproducible results. Another advantage is its low toxicity in normal cells and tissues, which allows for higher concentrations to be used in cancer cells. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in cancer treatment.
Future Directions
There are several future directions for the research of N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide. One direction is to investigate its potential use in combination with other chemotherapy drugs for the treatment of cancer. Another direction is to study its anti-inflammatory and anti-microbial properties for the development of new drugs. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in cancer treatment.
Conclusion
In conclusion, this compound is a promising compound that has shown potential in cancer treatment. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in cancer treatment.
Synthesis Methods
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide can be synthesized using various methods, including the reaction of N-methylbenzenesulfonamide with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid followed by N-methylation. Another method involves the reaction of N-methylbenzenesulfonamide with 3-phenyl-1,2,4-oxadiazole-5-carboxaldehyde followed by N-methylation. Both methods yield this compound with high purity and yield.
Scientific Research Applications
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to enhance the effects of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer cells. In addition to its anti-cancer properties, this compound has also been investigated for its anti-inflammatory and anti-microbial properties.
properties
IUPAC Name |
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-19(23(20,21)14-10-6-3-7-11-14)12-15-17-16(18-22-15)13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZGMZFHWDZDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(difluoromethyl)-N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708723.png)

![4-[(3-cyclohexylpropanoyl)amino]benzamide](/img/structure/B5708732.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B5708745.png)
![2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide](/img/structure/B5708754.png)
![1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5708763.png)
![1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole](/img/structure/B5708772.png)

![2-[(diphenylmethyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5708790.png)



![N-[3-(1H-tetrazol-1-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5708817.png)